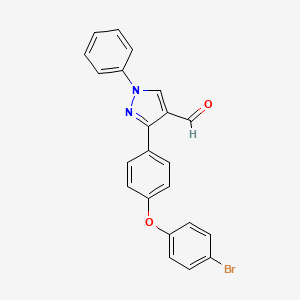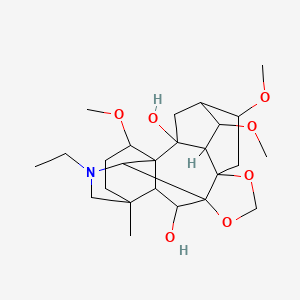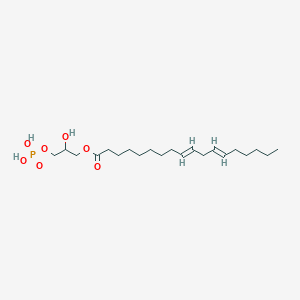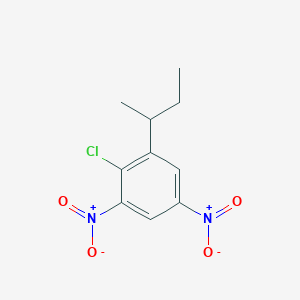
2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one is an organic compound that features a fluorinated phenyl group attached to an isoindolinone core
Vorbereitungsmethoden
The synthesis of 2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the reaction of nickel dichloride with substituted phenyl ligands, followed by characterization using techniques such as elemental analysis, FT-IR, ESI–MS, and X-ray single crystal diffraction .
Analyse Chemischer Reaktionen
2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
2-(4-Fluoro-phenyl)-2,3-dihydro-isoindol-1-one can be compared with other similar compounds, such as 2-(4-Fluoro-phenyl)-ethylamine and other fluorinated phenyl derivatives. These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its isoindolinone core, which imparts distinct chemical and biological properties .
Similar Compounds
- 2-(4-Fluoro-phenyl)-ethylamine
- 4-Fluorophenylacetylene
- 4-(4-Chloro-phenyl)-1-{3-[2-(4-Fluoro-phenyl)-[1,3]dithiolan-2-yl]-propyl}-piperidin-4-ol
Eigenschaften
Molekularformel |
C14H10FNO |
|---|---|
Molekulargewicht |
227.23 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C14H10FNO/c15-11-5-7-12(8-6-11)16-9-10-3-1-2-4-13(10)14(16)17/h1-8H,9H2 |
InChI-Schlüssel |
GEGZBSFUOBTQNX-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Bromo-1,2-dihydro-2-phenyl-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B12047581.png)
![Endo-2-Naphthyl Kwon [2.2.1] Bicyclic Phosphine](/img/structure/B12047584.png)


![[4-[(E)-[[2-[(4-butoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] (E)-3-phenylprop-2-enoate](/img/structure/B12047613.png)
![N-(2-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12047622.png)

![N-(1H-indol-3-ylmethylideneamino)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B12047630.png)




![N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12047664.png)

